

Unveiling the Molecular Targets of Apigenin 7-glucuronide: A Comparative Guide

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Compound of Interest

Compound Name: *Apigenin 7-glucuronide*

Cat. No.: *B1238885*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the protein targets of **Apigenin 7-glucuronide**, a naturally occurring flavonoid, with its aglycone, apigenin, and a structurally related flavonoid glycoside, luteolin-7-glucoside. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and drug development endeavors.

Comparative Analysis of Protein Targets

The following tables summarize the known protein targets of **Apigenin 7-glucuronide** and its selected alternatives, along with quantitative data on their interactions.

Table 1: Protein Targets of **Apigenin 7-glucuronide**

Target Protein	Quantitative Data (IC50)
Matrix Metalloproteinase-3 (MMP-3)	12.87 μ M[1]
Matrix Metalloproteinase-8 (MMP-8)	22.39 μ M[1]
Matrix Metalloproteinase-9 (MMP-9)	17.52 μ M[1]
Matrix Metalloproteinase-13 (MMP-13)	0.27 μ M[1]
Protein Tyrosine Phosphatase 1B (PTP1B)	7.14 μ M
Acetylcholinesterase (AChE)	62.96 μ M
Aldose Reductase	107.1 μ M

Table 2: Protein Targets of Apigenin (Aglycone)

Target Protein/Pathway	Effect	Quantitative Data
PI3K/AKT/mTOR Pathway	Inhibition	-
MAPK Pathway (p-ERK, p-JNK, p-p38)	Modulation	-
Glucose Transporter 1 (GLUT-1)	Inhibition	-
B-cell lymphoma 2 (Bcl-2)	Downregulation	-
Bcl-2-associated X protein (Bax)	Upregulation	-
Caspase-3, Caspase-8	Upregulation	-
p21	Upregulation	-
SARS-CoV-2 Main Protease	Binding	Binding Energy: -7.2 kcal/mol
dsDNA	Binding	Binding Affinity: -8.2 kcal/mol[2]
Histone Deacetylase 1 (HDAC1)	Binding	Average Binding Energy: 0.28 nm (RMSD)[3]
Histone Deacetylase 3 (HDAC3)	Binding	-

Table 3: Protein Targets of Luteolin-7-glucoside

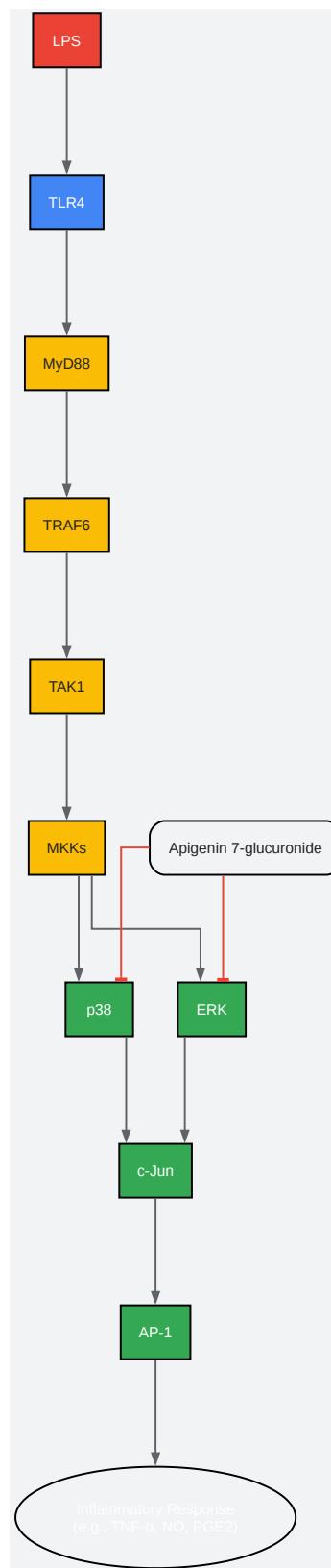
Target Protein	Effect/Interaction	Quantitative Data
Nitric Oxide (NO) Production	Inhibition	IC50: 22.7 μ M[4]
Prostaglandin E2 (PGE2) Production	Inhibition	IC50: 15.0 μ M[4]
Inducible Nitric Oxide Synthase (iNOS)	Inhibition of expression	-
Cyclooxygenase-2 (COX-2)	Inhibition of expression	-
Matrix Metalloproteinase-2 (MMP-2)	Inhibition	IC50: 9 μ M[5][6]
Matrix Metalloproteinase-9 (MMP-9)	Inhibition	IC50: 4 μ M[5][6]
Hexokinase 2 (HEK2)	Inhibition	Binding Energy: ~ -8.0 kcal/mol[7]
Acetylcholinesterase (AChE)	Inhibition (65 \pm 2%)	-[8]
p38 MAPK Phosphorylation	Reduction	-[9]
Extracellular signal-regulated kinase (ERK) Pathway	Regulation	-[9]

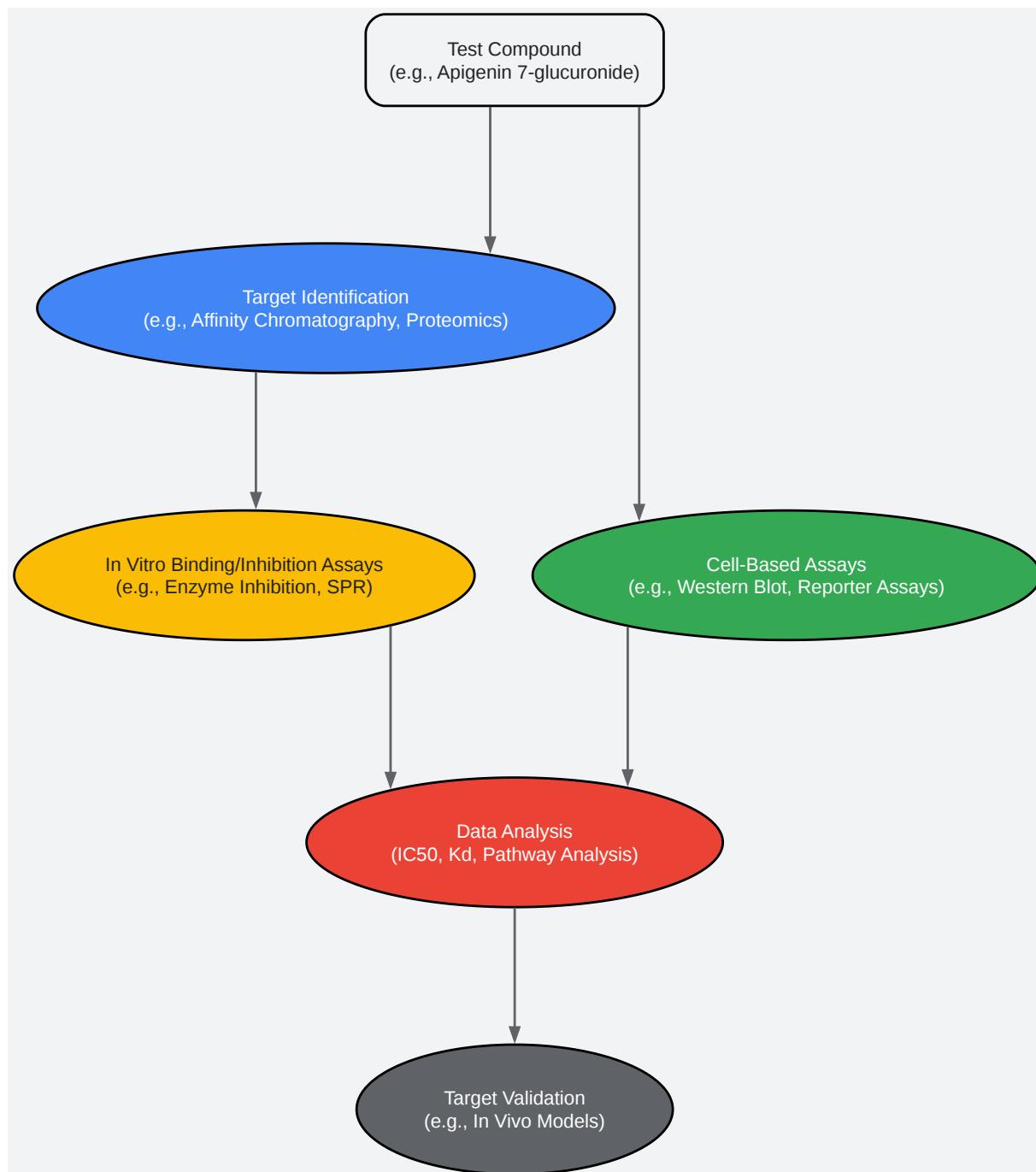
Signaling Pathway Modulation

Apigenin 7-glucuronide has been shown to modulate key inflammatory signaling pathways.

MAPK and AP-1 Signaling

Apigenin 7-glucuronide inhibits the lipopolysaccharide (LPS)-induced inflammatory response by inactivating the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways. This is achieved through the inhibition of p38 and Extracellular signal-regulated kinase (ERK) phosphorylation, which subsequently leads to a decrease in the translocation of the c-Jun subunit of AP-1 into the nucleus.



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